molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No.: B3191241
CAS No.: 529-02-2
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pulegol is a natural product found in Mentha spicata, Mentha arvensis, and Zanthoxylum schinifolium with data available.

Scientific Research Applications

Chemical Properties and Sources

Pulegol (C10H18O) is primarily found in peppermint oil (Mentha piperita) and other mint species. It is noted for its pleasant aroma and potential therapeutic properties. The compound is structurally similar to pulegone, which is known for its biological activities.

Anti-inflammatory Properties

Recent studies have demonstrated the anti-inflammatory effects of this compound. Research conducted on THP-1 cells indicated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 when exposed to inflammatory stimuli (LPS + ATP/nigericin). The study revealed that treatment with this compound inhibited the NLRP3 inflammasome pathway, leading to decreased reactive oxygen species (ROS) levels and reduced expression of inflammasome-associated proteins (NLRP3 and ASC) .

Table 1: Effects of this compound on Inflammatory Markers

Treatment GroupIL-1β SecretionIL-18 SecretionROS Levels
ControlHighHighHigh
LPS + ATPVery HighVery HighVery High
This compound (0.2 mg/ml)LowLowLow
This compound (0.1 mg/ml)ModerateModerateModerate

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly in essential oils from mint species. A study highlighted its efficacy against various pathogens, suggesting potential applications in treating infections . Additionally, this compound's role in enhancing the effectiveness of other antimicrobial agents has been noted .

Aromatherapy and Therapeutic Uses

In aromatherapy, this compound is utilized for its calming effects and ability to alleviate symptoms of anxiety and stress. Essential oils containing this compound are employed in various therapeutic settings, including hospitals and clinics, to enhance patient comfort and improve overall well-being .

Case Study: Aromatherapy in Clinical Settings
A case study involving patients undergoing surgery found that inhalation of essential oils containing this compound reduced preoperative anxiety levels significantly compared to a control group .

Digestive Health

This compound has been explored for its potential benefits in digestive health, particularly in alleviating symptoms of infantile colic. A study comparing Mentha piperita with simethicone showed that both treatments significantly reduced the frequency and duration of colic episodes in infants .

Detection in Food Products

The detection of this compound in food products is critical for ensuring safety and quality control. An NMR-based analytical method has been developed to rapidly screen mint-flavored products for the presence of this compound, aiding food safety laboratories in maintaining high standards .

Table 2: Applications of this compound in Food Safety

ApplicationMethodologyOutcome
Quality ControlNMR AnalysisRapid detection of this compound
Flavor EnhancementFood AdditiveImproved sensory attributes

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Pulegol in laboratory settings?

this compound synthesis typically involves cyclization of citronellal or hydrogenation of pulegone, with purity assessed via GC-MS and NMR spectroscopy . Characterization should include retention index comparison with authentic standards and spectral data validation. For reproducibility, document reaction conditions (catalyst, solvent, temperature) and use reference protocols from peer-reviewed journals .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) coupled with mass spectrometry (MS) are widely used. Optimize column selection (e.g., polar stationary phases for isomer separation) and validate methods using spiked recovery experiments to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent compatibility). Conduct comparative dose-response studies under standardized protocols, and perform meta-analyses to identify confounding factors (e.g., enantiomeric purity, solvent effects) . Statistical tools like ANOVA with post-hoc tests can isolate variables affecting bioactivity .

Q. What experimental designs are optimal for studying this compound’s enantioselective interactions in pharmacological models?

Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, followed by in vitro assays (e.g., receptor-binding studies) and molecular docking simulations. Validate findings with enantiomer-specific NMR or X-ray crystallography data .

Q. How should researchers design experiments to assess this compound’s metabolic stability and toxicity in preclinical models?

Employ hepatic microsome assays for metabolic stability and LC-MS/MS for metabolite identification. For toxicity, use OECD guidelines (e.g., Ames test, acute oral toxicity in rodents) and include positive/negative controls to minimize false positives .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Implement quality-by-design (QbD) principles: monitor critical process parameters (e.g., catalyst aging, reaction time) using design-of-experiment (DoE) software. Characterize each batch via GC-MS and retain samples for cross-validation .

Q. Methodological & Ethical Considerations

Q. How can researchers address ethical challenges in this compound studies involving animal or human subjects?

For animal studies, follow ARRIVE guidelines and obtain institutional ethics approval. For human trials (e.g., topical formulations), ensure informed consent and adhere to Declaration of Helsinki principles .

Q. What computational tools are recommended for modeling this compound’s molecular interactions in silico?

Use molecular docking software (AutoDock Vina, Schrödinger Suite) with validated protein structures (PDB database). Cross-validate predictions using molecular dynamics simulations (GROMACS) and experimental binding assays .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze contradictory data on this compound’s antimicrobial efficacy?

Apply mixed-effects models to account for inter-study variability. Use sensitivity analyses to test robustness, and report effect sizes with confidence intervals to contextualize significance .

Q. What frameworks support cross-disciplinary integration of this compound research (e.g., phytochemistry and synthetic biology)?

Adopt systems biology approaches: combine metabolomics (LC-MS) with transcriptomic data (RNA-seq) to map biosynthetic pathways. Use CRISPR-Cas9 for gene editing in microbial hosts to optimize this compound yields .

Properties

CAS No.

529-02-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylidenecyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3

InChI Key

JGVWYJDASSSGEK-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C)C)C(C1)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1)O

Key on ui other cas no.

529-02-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200 ml capacity autoclave was charged with 30.4 g (200 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3(propanediamine), 44.9 mg (0.4 mmol) of t-BuOK and 2-propanol (15 ml), and the mixture was stirred at 30° C. for 18 hours while forcing 3 Mpa of hydrogen. After completion of the reaction, hydrogen was purged and the reaction solution was concentrated and distilled under a reduced pressure to obtain 30.2 g of pulegol. The yield was 98%.
Quantity
30.4 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3(propanediamine)
Quantity
19.1 mg
Type
reactant
Reaction Step One
Quantity
44.9 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

A 100 ml capacity autoclave was charged with 3.04 g (20 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3, 0.2 M 1,3-diaminopropane 2-propanol solution (0.2 ml), 0.2 M potassium hydroxide 2-propanol solution (1.0 ml) and 2-propanol (14 ml), and the mixture was stirred at 25° C. for 3 hours under a hydrogen pressure of 2 MPa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 2.61 g of pulegol. The yield was 85%.
Quantity
3.04 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3
Quantity
19.1 mg
Type
reactant
Reaction Step One
Name
1,3-diaminopropane 2-propanol
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
potassium hydroxide 2-propanol
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

A 500 ml capacity autoclave was charged with 150 g (1 mol) of piperitenone, 18.6 mg (0.04 mmol) of [Rh(cod)2]PF6, 47.2 mg (0.04 mmol) of (S)-DTBM-SEGPHOS, 14.8 mg (0.02 mmol) of BrPPh3(CH2)4PPh3Br and 7.5 ml of ethyl acetate, and the reaction was carried out at 50° C. for 20 hours under a hydrogen pressure of 3 Mpa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 136.8 g of pulegol. The yield was 90%.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)2]PF6
Quantity
18.6 mg
Type
reactant
Reaction Step One
Quantity
47.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
BrPPh3(CH2)4PPh3Br
Quantity
14.8 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulegol
Reactant of Route 2
Pulegol
Reactant of Route 3
Pulegol
Reactant of Route 4
Reactant of Route 4
Pulegol
Reactant of Route 5
Pulegol
Reactant of Route 6
Pulegol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.